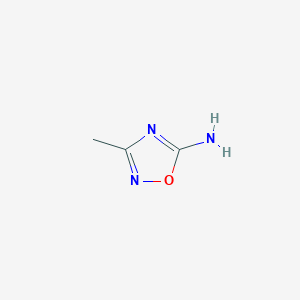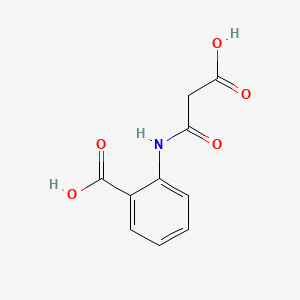
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is 1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 205.21 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole structure’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.
Safety and Hazards
Future Directions
Indole derivatives, such as 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been the focus of research due to their prevalence in natural products and drugs. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-methoxy-1-methyl-1h-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid with its targets could potentially lead to similar changes.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid could affect similar pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid could have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. For instance, optimal conditions for the production of a related compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and a temperature of 40°C . Similar conditions could potentially influence the action of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
properties
IUPAC Name |
6-methoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACSDHQSUBYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360233 |
Source


|
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
739365-07-2 |
Source


|
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
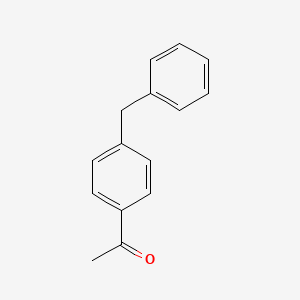

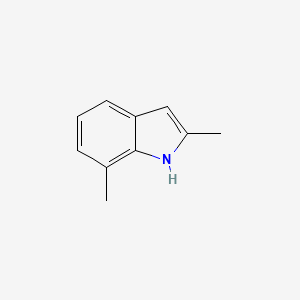
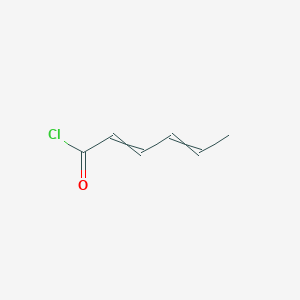
![[(4-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1362712.png)
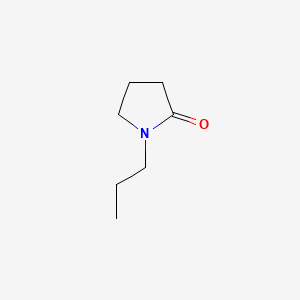

![2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzenecarbonitrile](/img/structure/B1362717.png)
